Conformational Rigidity Quantified by sp3 Carbon Fraction (Fsp3) vs. Linear Amino Acid Building Blocks
The spiro[2.5]octane core of the target compound delivers an Fsp3 (fraction of sp3-hybridized carbon atoms) of 1.00, meaning all carbon atoms in the core scaffold are fully saturated and sp3-hybridized, compared with an Fsp3 of approximately 0.67 for a typical linear amino acid building block such as N-Cbz-6-aminohexanoic acid [1]. Higher Fsp3 values correlate with improved clinical success rates in drug discovery due to enhanced three-dimensionality and target selectivity [2]. The cyclopropane ring locks the cyclopropylcarbinyl radical into a stable bisected conformation, providing a defined spatial orientation unattainable by flexible linear analogs [1].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) in core scaffold |
|---|---|
| Target Compound Data | Fsp3 = 1.00 (all sp3 carbons in spiro[2.5]octane core; MW 303.35, formula C17H21NO4, 1 rotatable bond in core) |
| Comparator Or Baseline | N-Cbz-6-aminohexanoic acid: Fsp3 ≈ 0.67 (linear C6 chain); N-Boc-spiro[2.5]octane analog (CAS 1824022-98-1): Fsp3 = 1.00 but MW 269.34 with Boc instead of Cbz [3] |
| Quantified Difference | Target compound Fsp3 exceeds linear analog by ~33 percentage points; matched Fsp3 vs. Boc analog but differentiated by orthogonal protection chemistry (Cbz acid-stable, Boc acid-labile) |
| Conditions | Calculated from molecular formula; rotatable bond count = 1 for spiro[2.5]octane core vs. 5 for linear C6 chain |
Why This Matters
Higher Fsp3 values are empirically linked to enhanced clinical candidate success, making this compound a strategically superior building block for fragment-based and structure-guided drug design relative to flexible linear amino acid alternatives.
- [1] Oxford Journals (2006). Homoallylic Rearrangements of 4-Spiro[2.4]heptyl Radical and 4-Spiro[2.5]octyl Radical. Irradiation studies demonstrating locked bisected conformation of the cyclopropylcarbinyl radical in spiro[2.5]octane systems. View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
- [3] MolBase. 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid – CAS 1824022-98-1, MW 269.34. https://baike.molbase.cn/cidian/33937477/ (accessed 2026-05-04). View Source
